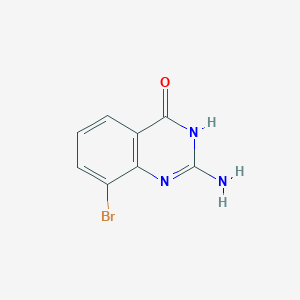
mPEG11-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy polyethylene glycol 11-bromide (mPEG11-Br) is a polyethylene glycol (PEG)-based compound with a bromide functional group. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells . The compound has a molecular formula of C23H47BrO11 and a molecular weight of 579.52 g/mol .
Mecanismo De Acción
Target of Action
mPEG11-Br, also known as Methoxy-PEG11-Bromide, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein .
Mode of Action
This compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The PROTAC molecule forms a ternary complex with the target protein and an E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of specific target proteins .
Pharmacokinetics
As a peg-based compound, it is expected to improve the solubility, stability, and half-life of the drugs it is linked to .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific target protein being degraded .
Action Environment
The action of this compound, like all PROTACs, is influenced by various environmental factors. These include the presence and concentration of the target protein and E3 ligase, the intracellular environment, and the stability of the PROTAC itself
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methoxy polyethylene glycol 11-bromide typically involves the reaction of methoxy polyethylene glycol with a brominating agent. One common method is the reaction of methoxy polyethylene glycol with phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of methoxy polyethylene glycol 11-bromide may involve large-scale reactions using similar brominating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Methoxy polyethylene glycol 11-bromide primarily undergoes substitution reactions due to the presence of the bromide functional group. These reactions can be nucleophilic substitutions where the bromide is replaced by another nucleophile.
Common Reagents and Conditions: Common reagents used in the reactions of methoxy polyethylene glycol 11-bromide include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often at elevated temperatures to increase the reaction rate .
Major Products Formed: The major products formed from the reactions of methoxy polyethylene glycol 11-bromide depend on the nucleophile used. For example, reacting with an amine would yield a methoxy polyethylene glycol 11-amine, while reacting with a thiol would produce a methoxy polyethylene glycol 11-thiol .
Aplicaciones Científicas De Investigación
Methoxy polyethylene glycol 11-bromide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile linker for the synthesis of complex molecules, including PROTACs . In biology and medicine, it is used to modify proteins and peptides to improve their solubility, stability, and bioavailability . In industry, methoxy polyethylene glycol 11-bromide is employed in the development of drug delivery systems and nanotechnology applications .
Comparación Con Compuestos Similares
Methoxy polyethylene glycol 11-bromide can be compared with other PEG-based linkers such as methoxy polyethylene glycol 6-bromide (mPEG6-Br) and methoxy polyethylene glycol 12-bromide (mPEG12-Br). While all these compounds serve as linkers in various chemical syntheses, methoxy polyethylene glycol 11-bromide is unique due to its specific chain length, which can influence the properties and efficacy of the resulting conjugates .
List of Similar Compounds:- Methoxy polyethylene glycol 6-bromide (mPEG6-Br)
- Methoxy polyethylene glycol 12-bromide (mPEG12-Br)
- Methoxy polyethylene glycol 9-bromide (mPEG9-Br)
- Methoxy polyethylene glycol 16-bromide (mPEG16-Br)
Propiedades
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47BrO11/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h2-23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJORUQHPNZCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47BrO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
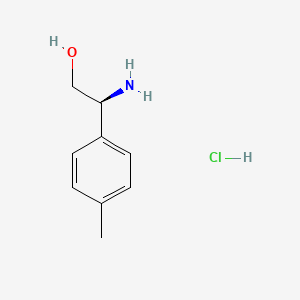
![5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole](/img/structure/B3094368.png)
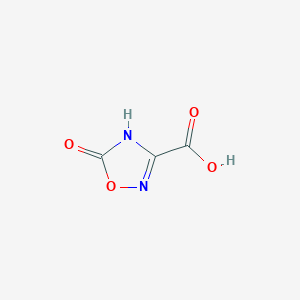
![Benzyl N-[(1R,3S)-3-hydroxycyclohexyl]carbamate](/img/structure/B3094379.png)
![8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3094389.png)
![ethyl 5-[(3-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3094401.png)
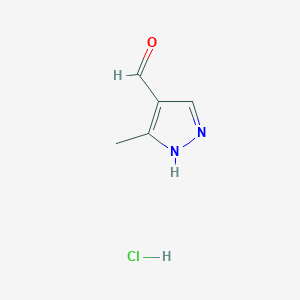


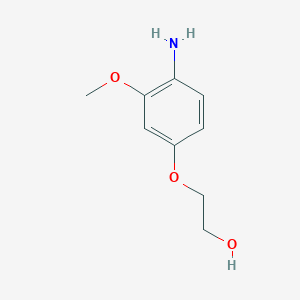
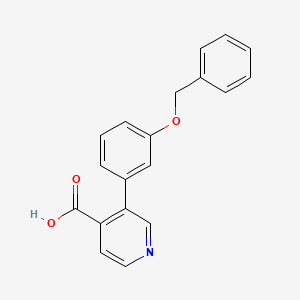
![5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3094458.png)

